molecular formula C27H28FN7 B11608823 6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11608823
M. Wt: 469.6 g/mol
InChI Key: XNNCMANSHFMIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a fluorophenyl group and a triazine core substituted with two methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a fluorophenyl group through nucleophilic substitution reactions. The triazine core is then synthesized separately and substituted with two methylphenyl groups. The final step involves coupling the piperazine derivative with the triazine core under controlled conditions, often using catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group allow the compound to bind to certain receptors or enzymes, modulating their activity. The triazine core contributes to the compound’s stability and ability to interact with multiple targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H28FN7

Molecular Weight

469.6 g/mol

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-2-N,4-N-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C27H28FN7/c1-19-7-3-5-9-23(19)29-25-31-26(30-24-10-6-4-8-20(24)2)33-27(32-25)35-17-15-34(16-18-35)22-13-11-21(28)12-14-22/h3-14H,15-18H2,1-2H3,(H2,29,30,31,32,33)

InChI Key

XNNCMANSHFMIRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)NC5=CC=CC=C5C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.